![molecular formula C9H14Br3F B12637060 1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane CAS No. 920264-94-4](/img/structure/B12637060.png)
1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane is a cycloalkane derivative characterized by the presence of bromine and fluorine substituents on a cyclooctane ring. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure, and they are known for their stability and unique chemical properties .
Preparation Methods
The synthesis of 1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane typically involves halogenation reactionsThe reaction conditions often include the use of bromine (Br2) and a fluorinating agent under controlled temperature and pressure . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), under basic conditions.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes in the presence of strong bases like potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or reduced to hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane involves its interaction with molecular targets through its halogen substituents. The bromine and fluorine atoms can form strong bonds with nucleophilic sites on target molecules, leading to various chemical transformations. The pathways involved may include nucleophilic substitution, elimination, and addition reactions .
Comparison with Similar Compounds
1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane can be compared with other halogenated cycloalkanes, such as:
- 1-Bromo-2-chlorocyclooctane
- 1-Bromo-2-fluorocyclooctane
- 1-Chloro-2-[dibromo(fluoro)methyl]cyclooctane
These compounds share similar structural features but differ in their halogen substituents, which can significantly influence their reactivity and applications.
Properties
CAS No. |
920264-94-4 |
|---|---|
Molecular Formula |
C9H14Br3F |
Molecular Weight |
380.92 g/mol |
IUPAC Name |
1-bromo-2-[dibromo(fluoro)methyl]cyclooctane |
InChI |
InChI=1S/C9H14Br3F/c10-8-6-4-2-1-3-5-7(8)9(11,12)13/h7-8H,1-6H2 |
InChI Key |
NMGTTXCSGJEPHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(C(CC1)C(F)(Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Piperidinecarboxamide, 4-amino-N-[(1S)-3-hydroxy-1-phenylpropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-](/img/structure/B12636982.png)
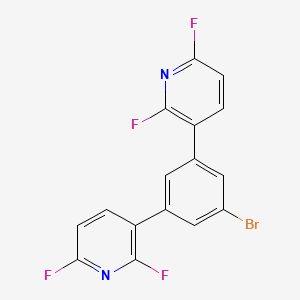
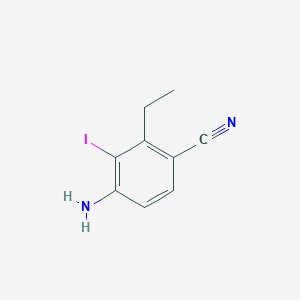
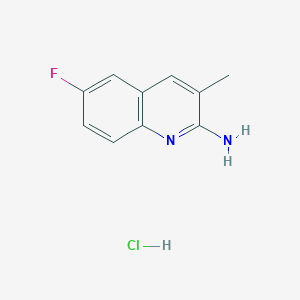
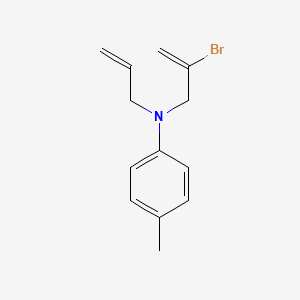
![4-[[4-[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]-3-phenylbutanoic acid](/img/structure/B12637000.png)


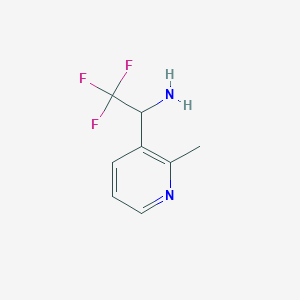
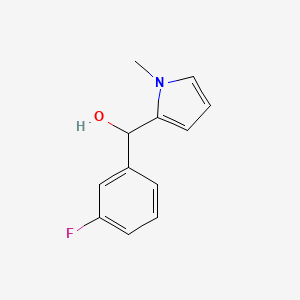
![1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12637038.png)
![16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one](/img/structure/B12637045.png)

